molecular formula C16H30 B13796752 1,1'-Bicyclohexyl, 2-butyl-

1,1'-Bicyclohexyl, 2-butyl-

Cat. No.: B13796752
M. Wt: 222.41 g/mol
InChI Key: NUHOLGQIGHXQAE-UHFFFAOYSA-N
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Description

1,1’-Bicyclohexyl, 2-butyl- is an organic compound with the molecular formula C16H30 It is a derivative of bicyclohexyl, where a butyl group is attached to one of the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bicyclohexyl, 2-butyl- can be synthesized through several methods. One common approach involves the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Another method involves the exposure of cyclohexane to radiation, resulting in the formation of bicyclohexyl among other hydrocarbons .

Industrial Production Methods

Industrial production of 1,1’-Bicyclohexyl, 2-butyl- typically involves the hydrogenation of aromatic compounds under high pressure and temperature conditions. The process requires catalysts such as palladium or platinum to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bicyclohexyl, 2-butyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Cyclohexane and cyclohexene.

    Substitution: Halogenated bicyclohexyl derivatives.

Scientific Research Applications

1,1’-Bicyclohexyl, 2-butyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Bicyclohexyl, 2-butyl- involves its interaction with molecular targets through various pathways:

    Hydrogen Transfer: The compound undergoes hydrogen transfer reactions, leading to the formation of different products.

    β-Scission: This reaction involves the breaking of carbon-carbon bonds, resulting in smaller hydrocarbon fragments.

    Isomerization: The compound can undergo structural rearrangements to form different isomers.

    Dehydrogenation: Removal of hydrogen atoms leads to the formation of unsaturated hydrocarbons.

Properties

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

1-butyl-2-cyclohexylcyclohexane

InChI

InChI=1S/C16H30/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h14-16H,2-13H2,1H3

InChI Key

NUHOLGQIGHXQAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCC1C2CCCCC2

Origin of Product

United States

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